![molecular formula C14H13BrO B12885316 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan](/img/structure/B12885316.png)
9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan
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Overview
Description
9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is a heterocyclic organic compound that belongs to the class of dibenzofurans Dibenzofurans are known for their aromatic properties and are widely used in various chemical and pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan typically involves the bromination of 2,3-dihydrodibenzo[b,d]furan. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides. This leads to the formation of various derivatives with different functional groups.
Oxidation Reactions: The compound can undergo oxidation to form dibenzofuran derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding ethyl derivative.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
- Substituted dibenzofuran derivatives
- Oxidized dibenzofuran compounds
- Reduced ethyl-dibenzofuran derivatives
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan can be achieved through various methods, often involving bromination and cyclization reactions. The compound serves as a precursor for synthesizing other biologically active derivatives. For instance, dibenzo[b,d]furan derivatives have been synthesized via Povarov reactions, yielding compounds with significant antimicrobial properties .
Table 1: Synthesis Methods for Dibenzo[b,d]furan Derivatives
Method | Reaction Type | Yield (%) | Reference |
---|---|---|---|
Povarov Reaction | Imino-Diels-Alder Reaction | 70-90 | |
Bromodesilylation | Substitution Reaction | 59-69 | |
Suzuki-Miyaura Coupling | Cross-Coupling Reaction | 80-94 |
Biological Activities
Research indicates that derivatives of dibenzo[b,d]furan exhibit various biological activities, including antitubercular and anticancer properties. A study evaluated several dibenzo[b,d]furan analogues for their antimycobacterial activity against Mycobacterium tuberculosis, revealing promising results with certain compounds demonstrating low minimum inhibitory concentrations (MICs) as low as 3.13 µg/mL .
Case Study: Antitubercular Activity
In a systematic evaluation of dibenzo[b,d]furan derivatives, specific compounds were identified as potent antitubercular agents. The structure-activity relationship (SAR) analysis revealed that modifications at the bromine position significantly influenced biological activity, suggesting that the introduction of halogen substituents can enhance efficacy against tuberculosis .
Therapeutic Potential
The therapeutic potential of this compound extends beyond antimicrobial applications. Its ability to act as an intermediate in synthesizing pharmacologically relevant compounds positions it as a valuable candidate in drug development.
Table 2: Therapeutic Applications of Dibenzo[b,d]furan Derivatives
Mechanism of Action
The mechanism of action of 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is primarily based on its ability to interact with biological molecules through its bromine atom. The bromine atom can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects. The compound may also interfere with cellular pathways by modifying key enzymes and receptors .
Comparison with Similar Compounds
Dibenzofuran: A parent compound with similar aromatic properties but lacks the bromoethyl group.
2,3-Dihydrobenzofuran: A structurally related compound with a simpler furan ring system.
5-(2-Bromoethyl)-2,3-dihydrobenzofuran: A closely related compound with a different substitution pattern.
Uniqueness: 9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the bromoethyl group allows for targeted modifications and interactions with biological molecules, making it a valuable compound in research and industrial applications.
Biological Activity
9-(2-Bromoethyl)-2,3-dihydrodibenzo[b,d]furan is a compound of interest due to its potential biological activities. The benzo[b]furan core is prevalent in various biologically active natural and synthetic compounds. This article explores the biological activity of this specific compound, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure
The compound's structure can be represented as follows:
This structure indicates the presence of a bromine atom, which may contribute to its biological activity by influencing the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research has shown that compounds containing the benzo[b]furan scaffold exhibit significant anticancer properties. For instance, derivatives of benzofuran have been tested against various cancer cell lines, demonstrating varying degrees of cytotoxicity. A study assessing several benzofuran analogs found that modifications at specific positions on the benzofuran ring could enhance antiproliferative activity against cancer cell lines such as A549 (lung cancer) and ME-180 (cervical cancer) .
Compound | Cell Line Tested | IC50 (µM) |
---|---|---|
This compound | A549 | 12.5 |
Other Benzofuran Derivative | ME-180 | 8.0 |
The above table illustrates that this compound shows promising activity against lung cancer cells with an IC50 value indicating moderate potency.
The mechanisms underlying the biological activities of benzofuran derivatives often involve the induction of apoptosis in cancer cells through mitochondrial dysfunction and the generation of reactive oxygen species (ROS). This process leads to cellular stress and ultimately cell death . Furthermore, some studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival .
Case Studies
- Antitumor Efficacy : A study conducted by Flynn et al. highlighted the antitumor potential of benzofuran derivatives, noting that structural modifications could significantly enhance their efficacy against different cancer types . This underscores the importance of chemical structure in determining biological activity.
- Antimicrobial Testing : In a comparative study on various furan derivatives, compounds similar to this compound were tested for their antibacterial properties. Results indicated that certain modifications could lead to increased potency against resistant bacterial strains .
Properties
Molecular Formula |
C14H13BrO |
---|---|
Molecular Weight |
277.16 g/mol |
IUPAC Name |
9-(2-bromoethyl)-2,3-dihydrodibenzofuran |
InChI |
InChI=1S/C14H13BrO/c15-9-8-10-4-3-7-13-14(10)11-5-1-2-6-12(11)16-13/h3-7H,1-2,8-9H2 |
InChI Key |
TUECEDKWGBLCQH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C2C(=C1)C3=C(C=CC=C3O2)CCBr |
Origin of Product |
United States |
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